

Application Notes and Protocols: Solid-Phase Synthesis of 4-Oxoctanoyl-CoA

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Compound of Interest

Compound Name: 4-oxooctanoyl-CoA

Cat. No.: B15599391

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This document provides a detailed, albeit theoretical, protocol for the solid-phase synthesis of **4-oxooctanoyl-CoA**. Due to the absence of a specific, published solid-phase protocol for this molecule, the following methodology is a composite approach derived from established principles of solid-phase organic synthesis and solution-phase acyl-CoA chemistry.

Introduction

4-Oxoctanoyl-CoA is a ketoacyl-CoA molecule of interest in metabolic studies and as a potential intermediate in various biochemical pathways. Its synthesis is crucial for investigating its biological roles and for its use as an enzymatic substrate or a standard in metabolomics. Solid-phase synthesis offers a streamlined approach compared to traditional solution-phase methods by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.^[1] This protocol outlines a plausible strategy for the solid-phase synthesis of **4-oxooctanoyl-CoA**, starting from the commercially available 4-oxooctanoic acid.

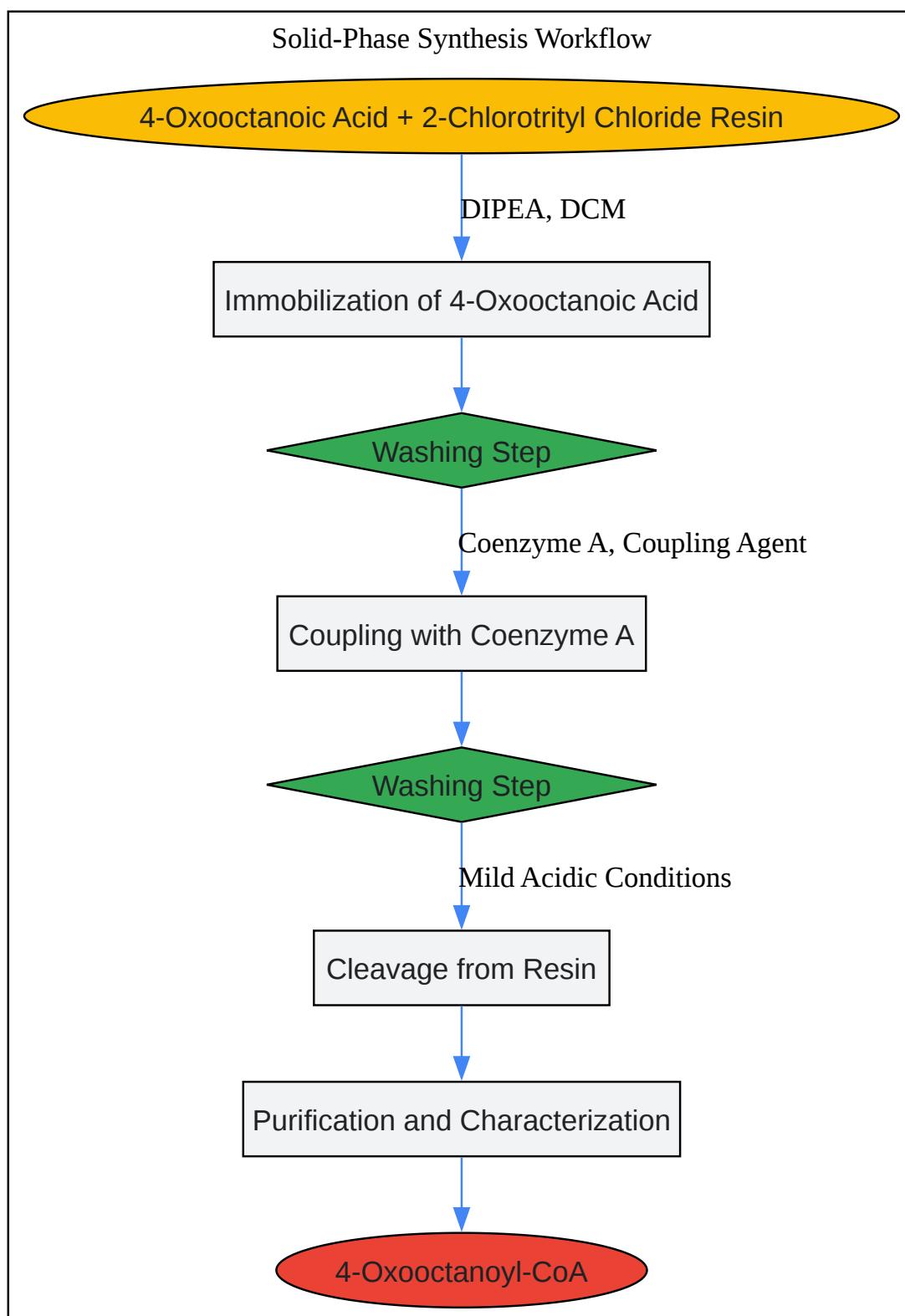
Overview of the Synthetic Strategy

The proposed solid-phase synthesis involves three main stages:

- Immobilization: Attachment of 4-oxooctanoic acid to a solid support via its carboxylic acid functionality.

- Coupling: On-resin reaction of the immobilized 4-oxooctanoyl group with Coenzyme A.
- Cleavage: Release of the final product, **4-oxooctanoyl-CoA**, from the solid support.

A schematic of this workflow is presented below.



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Caption: Proposed experimental workflow for the solid-phase synthesis of **4-oxooctanoyl-CoA**.

Detailed Experimental Protocol

Materials and Reagents

- 4-Oxooctanoic acid
- 2-Chlorotriyl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Methanol (MeOH)
- Coenzyme A trilithium salt
- 1-Hydroxybenzotriazole (HOBr)
- N,N'-Diisopropylcarbodiimide (DIC)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Diethyl ether, cold

Step 1: Immobilization of 4-Oxooctanoic Acid

- Swell 1 g of 2-chlorotriyl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
- Drain the DCM.

- Dissolve 2 equivalents of 4-oxooctanoic acid (relative to resin loading) in a minimal amount of anhydrous DCM.
- Add 4 equivalents of DIPEA to the dissolved 4-oxooctanoic acid.
- Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.
- To cap any remaining reactive sites on the resin, add 1 mL of MeOH and agitate for 30 minutes.
- Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
- Dry the resin under vacuum.

Step 2: Coupling with Coenzyme A

- Swell the 4-oxooctanoyl-functionalized resin in 10 mL of anhydrous DMF for 30 minutes.
- In a separate flask, dissolve 3 equivalents of Coenzyme A trilithium salt and 3 equivalents of HOBT in a minimal amount of anhydrous DMF. Note: Sonication may be required to fully dissolve the Coenzyme A.
- Add 3 equivalents of DIC to the Coenzyme A solution and allow it to pre-activate for 10 minutes.
- Drain the DMF from the resin and add the activated Coenzyme A solution.
- Agitate the reaction mixture at room temperature for 24 hours.
- Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
- Dry the resin under vacuum.

Step 3: Cleavage and Isolation

- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
- Add 10 mL of the cleavage cocktail to the dry resin and agitate at room temperature for 2 hours.^{[2][3]}
- Filter the resin and collect the filtrate.
- Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
- Reduce the volume of the filtrate by approximately 90% under a stream of nitrogen.
- Precipitate the crude product by adding 20 mL of cold diethyl ether.
- Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
- Dry the resulting white solid under vacuum.
- Purify the crude product using reverse-phase HPLC.

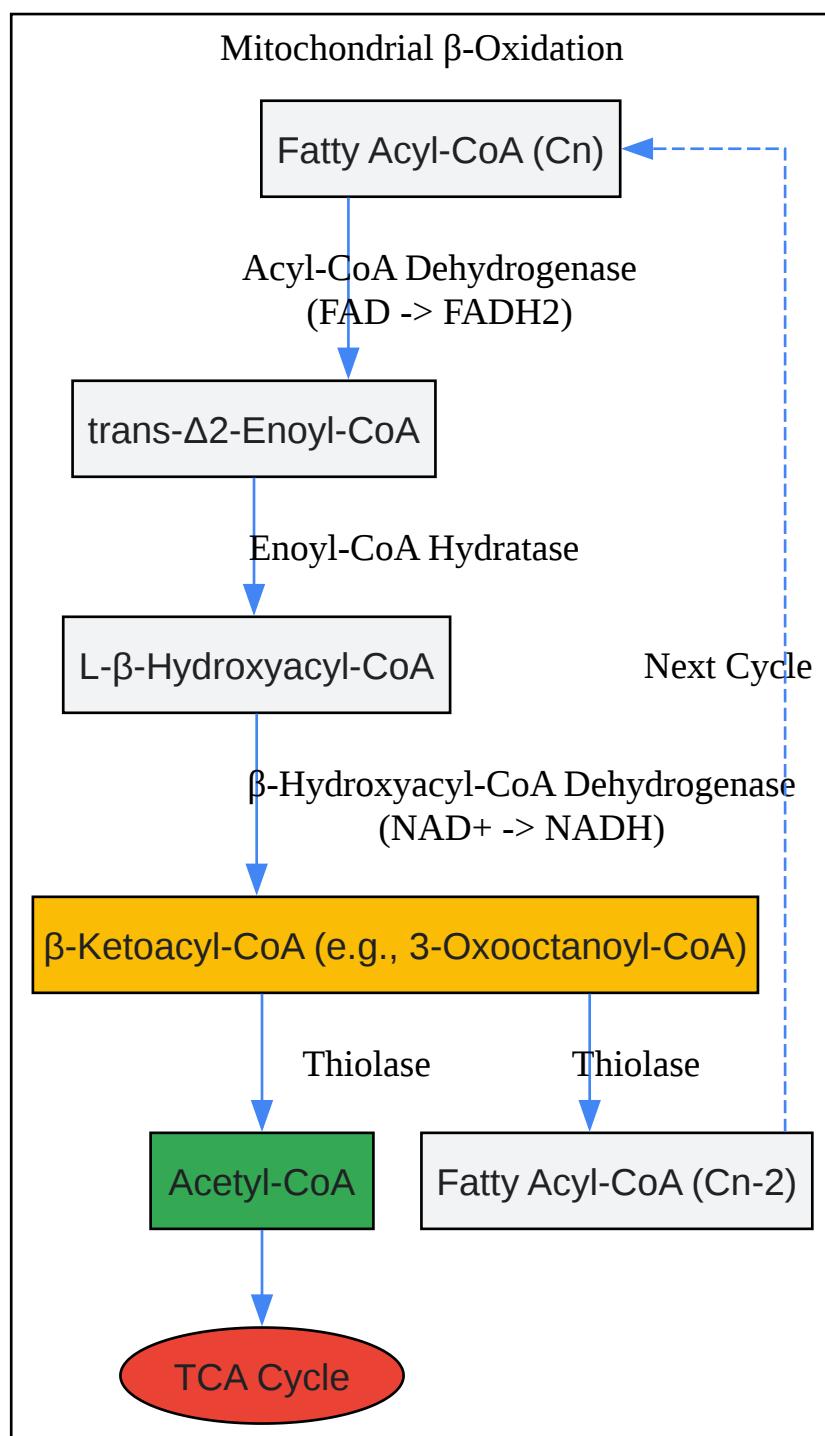
Quantitative Data (Reference)

As this is a theoretical protocol, no direct quantitative data exists for the solid-phase synthesis of **4-oxooctanoyl-CoA**. However, the following table summarizes typical yields and purities achieved for the solution-phase synthesis of other acyl-CoA molecules, which can serve as a benchmark.

Acyl-CoA Derivative	Synthesis Method	Yield (%)	Purity (%)	Reference
cis-4-Decenoyl-CoA	Mixed Anhydride	75-78	>95 (HPLC)	[4]
3-Phenylpropionyl-CoA	Mixed Anhydride	75-78	>95 (HPLC)	[4]
2,6-Dimethylheptanoyl-CoA	Mixed Anhydride	75-78	>95 (HPLC)	[4]
Palmitoyl-CoA	N-hydroxysuccinimide ester	High	High	[5]

Biological Context: Fatty Acid β -Oxidation Pathway

While the specific signaling or metabolic pathway for **4-oxooctanoyl-CoA** is not well-defined in the literature, its structural analog, 3-oxooctanoyl-CoA, is a known intermediate in the mitochondrial β -oxidation of fatty acids.^[6] This pathway is a major process for energy production from fatty acids.^[7] The diagram below illustrates the general steps of fatty acid β -oxidation.



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Caption: General pathway of fatty acid β -oxidation in the mitochondrion.

This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, which then enters the citric acid cycle for ATP production. The study of ketoacyl-CoA molecules like **4-oxooctanoyl-CoA** is essential for understanding the specificity and regulation of the enzymes involved in this and other metabolic processes.

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